

# Etacept (Etanercept Biosimilar) vs. Enbrel®: A Comparative Efficacy Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Indisan*

Cat. No.: *B12728326*

[Get Quote](#)

This guide provides a comparative overview of Etacept, a biosimilar of etanercept developed by Cipla in India, and its reference product, Enbrel®, for the treatment of moderate to severe active rheumatoid arthritis. The information is intended for researchers, scientists, and drug development professionals to offer insights into the efficacy, mechanism of action, and the experimental basis for the evaluation of this biosimilar.

**Disclaimer:** Direct head-to-head comparative clinical trial data for Etacept versus Enbrel® is not publicly available. The following comparison is based on data from a single-arm clinical study of Etacept in an Indian patient population and established data for Enbrel® from separate clinical trials. Therefore, the presented data should be interpreted with caution due to the inherent limitations of comparing results from different studies.

## Data Presentation: Efficacy in Rheumatoid Arthritis

The following table summarizes the clinical efficacy of Etacept in Indian patients with moderate to severe active rheumatoid arthritis who had an inadequate response to Disease-Modifying Antirheumatic Drugs (DMARDs).<sup>[1]</sup> For a comparative perspective, representative efficacy data for Enbrel® from a pivotal clinical trial in a similar patient population is also presented.

| Efficacy Endpoint                                    | Etacept (25 mg twice weekly)[1] | Enbrel® (25 mg twice weekly) |
|------------------------------------------------------|---------------------------------|------------------------------|
| American College of Rheumatology 20 (ACR20) Response |                                 |                              |
| Week 2                                               | 15.31%                          | Data not available           |
| Week 6                                               | 27.55%                          | Data not available           |
| Week 12                                              | 57.14%                          | ~59%                         |
| Week 24                                              | 75.51%                          | ~62%                         |

## Experimental Protocols

### Etacept: Open-Label, Non-Comparative Study in Indian Patients[1]

This study was designed as an open-label, prospective, non-comparative, multicenter trial to evaluate the efficacy and safety of Etacept in patients with moderate to severe active rheumatoid arthritis.

- Patient Population: The study enrolled adult patients diagnosed with moderate to severe active rheumatoid arthritis who had shown an inadequate response to one or more DMARDs.
- Treatment Regimen: Eligible patients received Etacept at a dose of 25 mg administered subcutaneously twice weekly for a duration of 24 weeks.
- Efficacy Assessment: The primary efficacy endpoint was the proportion of patients achieving an American College of Rheumatology 20 (ACR20) response at various time points throughout the study (2, 6, 12, 18, and 24 weeks).
- Safety Assessment: Safety was monitored through the recording of all adverse events, with a focus on injection site reactions and the incidence of tuberculosis.

## Standard Treatment (Enbrel®): Representative Phase III Clinical Trial Protocol

For reference, a typical Phase III clinical trial for the approval of etanercept (Enbrel®) in rheumatoid arthritis would follow a randomized, double-blind, placebo-controlled design.

- Patient Population: Patients with active rheumatoid arthritis who have had an inadequate response to methotrexate.
- Study Arms:
  - Etanercept (25 mg or 50 mg) administered subcutaneously once or twice weekly in combination with methotrexate.
  - Placebo in combination with methotrexate.
- Primary Efficacy Endpoints:
  - Proportion of patients achieving ACR20 response at 24 or 52 weeks.
  - Change from baseline in the Disease Activity Score 28 (DAS28).
- Secondary Efficacy Endpoints:
  - Proportion of patients achieving ACR50 and ACR70 responses.
  - Radiographic progression assessed by changes in the modified Total Sharp Score (mTSS).
- Safety Assessment: Comprehensive monitoring of adverse events, serious adverse events, and immunogenicity.

## Mandatory Visualization

### Mechanism of Action of Etanercept

Etanercept is a dimeric fusion protein that functions as a competitive inhibitor of Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).<sup>[2][3][4]</sup> By binding to soluble TNF- $\alpha$ , it prevents this pro-

inflammatory cytokine from interacting with its receptors (TNFR1 and TNFR2) on the cell surface.[2][3][4] This blockade disrupts the downstream inflammatory cascade, leading to a reduction in inflammation and joint damage in autoimmune diseases like rheumatoid arthritis.[2][3]



[Click to download full resolution via product page](#)

Caption: Etanercept acts as a decoy receptor, binding to TNF- $\alpha$  and preventing its pro-inflammatory signaling.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and Safety of ETACEPT in Indian Patients with Severe to Moderate Active Rheumatoid Arthritis [ciplamed.com]
- 2. Etanercept - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Etanercept? [synapse.patsnap.com]
- 4. enbrelpro.com [enbrelpro.com]
- To cite this document: BenchChem. [Etacept (Etanercept Biosimilar) vs. Enbrel®: A Comparative Efficacy Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12728326#indisan-vs-standard-treatment-efficacy-study>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)